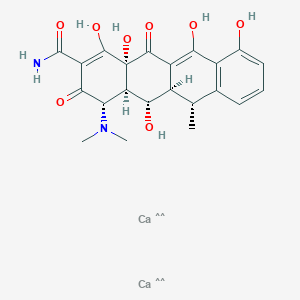

Doxycycline (calcium)

Description

BenchChem offers high-quality Doxycycline (calcium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Doxycycline (calcium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H24Ca2N2O8 |

|---|---|

Molecular Weight |

524.6 g/mol |

InChI |

InChI=1S/C22H24N2O8.2Ca/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);;/t7-,10+,14+,15-,17-,22-;;/m0../s1 |

InChI Key |

VUZBZKPRLTWFFA-QFWOMMJSSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.[Ca].[Ca] |

Canonical SMILES |

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.[Ca].[Ca] |

Origin of Product |

United States |

Foundational & Exploratory

Biophysical Properties of the Doxycycline-Calcium Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxycycline, a broad-spectrum tetracycline antibiotic, is widely prescribed for various bacterial infections. Its therapeutic efficacy is intrinsically linked to its bioavailability, which can be significantly influenced by interactions with polyvalent cations, most notably calcium. This technical guide provides an in-depth exploration of the biophysical properties of the doxycycline-calcium complex, offering a comprehensive resource for researchers, scientists, and professionals in drug development. This document details the fundamental principles of the interaction, quantitative data on complex formation, and detailed experimental protocols for its characterization.

Doxycycline's molecular structure contains multiple hydroxyl and carbonyl groups that can act as chelation sites for metal ions.[1] The formation of a stable complex with calcium ions in the gastrointestinal tract can lead to a decrease in the aqueous solubility of doxycycline, thereby reducing its absorption and bioavailability.[2][3] Understanding the biophysical parameters of this interaction is crucial for optimizing therapeutic outcomes and providing informed guidance on drug administration. While doxycycline is reported to have a lower affinity for calcium compared to other tetracyclines, the interaction remains clinically significant.[2][4]

Quantitative Data on Doxycycline-Calcium Complexation

The interaction between doxycycline and calcium has been quantified using various biophysical techniques. The following tables summarize the key quantitative data available in the literature.

Table 1: Percentage of Calcium Chelation by Doxycycline Determined by the Trinder Method

| Doxycycline Concentration (mg) | Percentage of Calcium Chelation (%) |

| 25 | 10 |

| 50 | 17 |

| 100 | 35 |

Data sourced from Katlam et al. (2017).[5]

Table 2: UV-Visible Spectrophotometric Analysis of Doxycycline-Calcium Interaction

| Calcium Concentration (mM) | Change in Doxycycline Absorbance | Wavelength Shift |

| 0.1 | Minor shift in absorption coefficient | No shift in wavelength |

| 0.5 | Minor shift in absorption coefficient | No shift in wavelength |

| 1.0 | Minor shift in absorption coefficient | No shift in wavelength |

Data sourced from Katlam et al. (2017).[5][6] This study indicates that while an interaction occurs, it does not significantly alter the chromophore of the doxycycline molecule under the tested conditions.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible investigation of the doxycycline-calcium complex. This section provides protocols for key experiments.

UV-Visible Spectrophotometry for Calcium Binding Assay

This method is used to observe changes in the absorbance spectrum of doxycycline upon the addition of calcium, indicating complex formation.[5][6]

Materials:

-

Doxycycline hyclate

-

Calcium chloride (CaCl2)

-

Methanol

-

Tris buffer (0.05 M, pH 7.4)

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

Procedure:

-

Prepare a stock solution of doxycycline (e.g., 0.1 mM) in methanol.

-

In a 1 cm quartz cuvette, mix 0.1 mL of the doxycycline stock solution with 0.8 mL of methanol and 0.1 mL of 0.05 M Tris buffer (pH 7.4).

-

Record the initial UV absorption spectrum of the doxycycline solution from 200 to 500 nm.

-

Prepare stock solutions of CaCl2 of varying concentrations (e.g., 10 mM, 50 mM, 100 mM) in deionized water.

-

Add a small volume (e.g., 10 µL) of a CaCl2 stock solution to the cuvette containing the doxycycline solution to achieve the desired final calcium concentrations (e.g., 0.1, 0.5, and 1.0 mM).

-

After each addition of CaCl2, mix the solution thoroughly and record the new UV absorption spectrum.

-

Analyze the changes in the absorption spectrum, noting any shifts in the maximum absorption wavelength (λmax) or changes in the absorption coefficient.

Colorimetric Determination of Calcium Chelation (Trinder's Method)

This method quantifies the amount of free calcium remaining in a solution after incubation with doxycycline, thereby determining the percentage of calcium chelated by the drug.[5][7]

Materials:

-

Doxycycline hyclate

-

Calcium standard solution (e.g., Calcium Carbonate, CaCO3)

-

Calcium reagent (containing naphtha hydroxamic acid)

-

EDTA solution

-

Ferric nitrate solution (color reagent)

-

Spectrophotometer

Procedure:

-

Prepare a baseline calcium solution of a known concentration (e.g., 10 mg/dl).

-

Prepare solutions of doxycycline at different concentrations (e.g., 25 mg, 50 mg, 100 mg) in deionized water.

-

To separate test tubes, add a fixed volume of the baseline calcium solution.

-

Add the different concentrations of the doxycycline solutions to the respective test tubes.

-

Incubate the mixtures for a specified period to allow for complex formation.

-

Add the calcium reagent to each tube. The naphtha hydroxamic acid will precipitate the remaining free calcium as calcium naphtha hydroxamate.

-

Centrifuge the tubes to pellet the precipitate.

-

Discard the supernatant and dissolve the precipitate in a known volume of EDTA solution.

-

Add the ferric nitrate color reagent. A reddish-brown complex will form.

-

Measure the absorbance of the colored complex using a spectrophotometer at the appropriate wavelength.

-

The concentration of chelated calcium is determined by subtracting the concentration of free calcium from the baseline calcium concentration. The percentage of chelation is then calculated.

Visualizations

Diagrams are provided to illustrate key concepts related to the doxycycline-calcium interaction.

Caption: Doxycycline-Calcium Chelation and its Clinical Consequence.

References

- 1. Metal ion-tetracycline interactions in biological fluids. Part 5. Formation of zinc complexes with tetracycline and some of its derivatives and assessment of their biological significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Complexes of tetracyclines with divalent metal cations investigated by stationary and femtosecond-pulsed techniques - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Complexation of tetracyclines with metal ions in relation to photosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Metal ion-tetracycline interactions in biological fluids. Part 8. Potentiometric and spectroscopic studies on the formation of Ca(II) and Mg(II) complexes with 4-dedimethylamino-tetracycline and 6-desoxy-6-demethyl-tetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijbcp.com [ijbcp.com]

Doxycycline's Chelation Affinity: A Technical Guide to its Interaction with Divalent Cations

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the affinity of doxycycline for calcium and other physiologically relevant divalent cations, namely magnesium, zinc, and copper. Doxycycline, a broad-spectrum tetracycline antibiotic, is known to chelate divalent metal ions, a property that is intrinsically linked to its mechanism of action, pharmacokinetic profile, and potential for drug interactions. Understanding the relative binding affinities and the methodologies used to determine them is crucial for drug development and for elucidating the multifaceted biological activities of this widely used therapeutic agent.

Quantitative Comparison of Doxycycline's Binding Affinity for Divalent Cations

The stability of the complexes formed between doxycycline and divalent cations is a key indicator of its binding affinity. The following table summarizes the logarithm of the stability constants (log K) for the 1:1 complexes of doxycycline with calcium (Ca²⁺), magnesium (Mg²⁺), zinc (Zn²⁺), and copper (Cu²⁺). These values have been determined primarily through potentiometric titration under physiological conditions.

| Divalent Cation | log K₁ (Doxycycline) | Experimental Conditions | Reference |

| Ca²⁺ | 3.25 | 37 °C, 0.15 M NaCl | [1] |

| Mg²⁺ | 3.69 | 37 °C, 0.15 M NaCl | [1] |

| Zn²⁺ | 4.70 | 37 °C, 0.15 M NaCl | [1] |

| Cu²⁺ | 7.58 | 25 °C, 0.1 M KCl | [2] |

Note: Higher log K values indicate a stronger binding affinity.

The data clearly indicates that doxycycline exhibits the highest affinity for copper (II) ions, followed by zinc (II), magnesium (II), and lastly, calcium (II). This preferential binding is significant in biological systems where these cations are present in varying concentrations.

The Chelation Process: A Molecular Interaction

Doxycycline's ability to chelate divalent cations stems from its molecular structure, which contains multiple oxygen and nitrogen atoms that can act as electron donors. The primary binding site involves the β-dicarbonyl system in the A ring and the phenolic β-diketone system spanning the B and C rings. Upon binding, the divalent cation is held in a pincer-like grip by these functional groups, forming a stable chelate complex.

Experimental Protocols for Determining Binding Affinity

Several experimental techniques are employed to quantify the binding affinity between doxycycline and divalent cations. Each method offers unique advantages in terms of sensitivity, required sample amounts, and the type of information it provides.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining stability constants. It involves monitoring the pH of a solution containing the ligand (doxycycline) and the metal ion as a strong base is added. The formation of the metal-ligand complex releases protons, causing a change in the pH, which can be used to calculate the stability constants.

Experimental Workflow:

Detailed Methodology:

-

Solution Preparation: Prepare aqueous solutions of doxycycline, the divalent metal salt (e.g., CaCl₂, MgCl₂, ZnCl₂, CuCl₂), standardized sodium hydroxide (NaOH), and a background electrolyte (e.g., 0.15 M NaCl) to maintain constant ionic strength. All solutions should be prepared in deionized, carbonate-free water.

-

Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 37 °C).

-

Ligand Titration: In a thermostated reaction vessel, titrate a known volume and concentration of the doxycycline solution with the standardized NaOH solution. Record the pH after each addition of titrant. This step is necessary to determine the protonation constants of doxycycline.

-

Metal-Ligand Titration: Repeat the titration with a solution containing the same concentration of doxycycline and a known concentration of the divalent metal ion.

-

Data Analysis: Use a suitable computational program (e.g., HYPERQUAD) to analyze the titration curves. The program refines the protonation constants of the ligand and the stability constants of the metal-ligand complexes by minimizing the difference between the experimental and calculated pH values.

Spectrophotometry (UV-Vis)

UV-Vis spectrophotometry can be used to determine binding constants by monitoring changes in the absorbance spectrum of doxycycline upon complexation with a metal ion. The formation of a chelate complex often leads to a shift in the maximum absorbance wavelength (λmax) or a change in the molar absorptivity.

Detailed Methodology:

-

Solution Preparation: Prepare stock solutions of doxycycline and the divalent metal salt in a suitable buffer that does not interfere with the complexation.

-

Spectral Scans: Record the UV-Vis absorption spectrum of the free doxycycline solution. Then, record the spectra of a series of solutions containing a fixed concentration of doxycycline and increasing concentrations of the metal ion.

-

Data Analysis: The binding constant can be determined by analyzing the changes in absorbance at a specific wavelength using methods such as the Benesi-Hildebrand plot, assuming a 1:1 stoichiometry. The equation is: 1 / (A - A₀) = 1 / (K * (A_max - A₀) * [M]) + 1 / (A_max - A₀) where A₀ is the absorbance of free doxycycline, A is the absorbance at a given metal concentration [M], A_max is the absorbance at saturation, and K is the association constant.

Fluorescence Spectroscopy

Fluorescence quenching or enhancement is another powerful technique to study binding interactions. The intrinsic fluorescence of doxycycline may be altered upon chelation with a divalent cation. This change in fluorescence intensity can be used to determine the binding constant.

Detailed Methodology:

-

Solution Preparation: Prepare a stock solution of doxycycline in a suitable buffer. Prepare a series of solutions containing the divalent cation at various concentrations.

-

Fluorescence Measurements: Measure the fluorescence emission spectrum of the doxycycline solution in the absence of the metal ion (excitation at an appropriate wavelength, e.g., ~380 nm). Then, titrate the doxycycline solution with increasing concentrations of the metal ion and record the fluorescence spectrum after each addition.

-

Data Analysis: The quenching or enhancement of fluorescence can be analyzed using the Stern-Volmer equation or by fitting the data to a binding isotherm to calculate the binding constant. For static quenching, the following equation can be used: (F₀ - F) / F₀ = (K * [M]) / (1 + K * [M]) where F₀ is the fluorescence intensity of free doxycycline, F is the fluorescence intensity in the presence of the metal at concentration [M], and K is the association constant.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K), enthalpy (ΔH), and stoichiometry (n) in a single experiment.

Detailed Methodology:

-

Sample Preparation: Prepare solutions of doxycycline and the divalent metal salt in the same buffer to minimize heats of dilution. Degas the solutions before use.

-

ITC Experiment: Fill the sample cell with the doxycycline solution and the injection syringe with the metal salt solution. The experiment consists of a series of small injections of the metal solution into the doxycycline solution while monitoring the heat change.

-

Data Analysis: The raw data, a series of heat spikes, is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of metal to doxycycline. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is sensitive to changes in the chirality of a molecule. The formation of a doxycycline-metal complex can alter the conformation of the doxycycline molecule, leading to changes in its CD spectrum. This can be used to study the stoichiometry and binding sites of the complex.

Detailed Methodology:

-

Solution Preparation: Prepare solutions of doxycycline and the divalent metal salt in a suitable buffer.

-

CD Measurements: Record the CD spectrum of the free doxycycline solution. Then, record the CD spectra of solutions containing a fixed concentration of doxycycline and varying concentrations of the metal ion.

-

Data Analysis: Changes in the CD signal at specific wavelengths can be plotted against the metal ion concentration to generate a binding curve, which can be analyzed to determine the binding stoichiometry and, in some cases, the binding constant.

Significance of Divalent Cation Affinity in Drug Development

The differential affinity of doxycycline for various divalent cations has several important implications for researchers and drug development professionals:

-

Pharmacokinetics and Bioavailability: The formation of insoluble chelates with cations like Ca²⁺ and Mg²⁺ in the gastrointestinal tract can significantly reduce the absorption and bioavailability of doxycycline. This is why patients are advised to avoid taking doxycycline with dairy products, antacids, or iron supplements.[3]

-

Mechanism of Action: The antibacterial activity of tetracyclines is believed to involve the chelation of Mg²⁺ ions associated with the bacterial ribosome, thereby inhibiting protein synthesis.

-

Anti-inflammatory and Other Non-antibiotic Effects: Doxycycline's ability to inhibit matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and inflammation, is attributed to its chelation of the Zn²⁺ ion at the active site of these enzymes. This property is being explored for the treatment of various non-infectious diseases.

-

Drug Formulation: Understanding the chelation properties of doxycycline is crucial for developing stable and effective formulations. For instance, the formation of specific salt forms, such as doxycycline hyclate or monohydrate, can influence its solubility and interaction with cations.

References

The Role of Doxycycline in Calcium Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doxycycline, a widely used tetracycline antibiotic, extends its therapeutic reach far beyond its antimicrobial properties. Emerging evidence has illuminated its significant, albeit often indirect, role in modulating intracellular calcium (Ca²⁺) signaling pathways. This technical guide provides an in-depth exploration of the core mechanisms by which doxycycline influences Ca²⁺ homeostasis. The primary interactions are not with the canonical Ca²⁺ channels or pumps but are centered on two key areas: the inhibition of the mitochondrial calcium uniporter (MCU) and the inhibition of matrix metalloproteinases (MMPs), which are Ca²⁺ and Zn²⁺-dependent enzymes. This document synthesizes the current understanding of these interactions, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the signaling pathways involved. Understanding these mechanisms is crucial for leveraging doxycycline's therapeutic potential in a range of non-infectious diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer.

Core Mechanisms of Doxycycline's Influence on Calcium Signaling

Doxycycline's impact on calcium signaling is multifaceted, primarily stemming from its effects on mitochondria and its ability to inhibit matrix metalloproteinases.

Inhibition of the Mitochondrial Calcium Uniporter (MCU)

Mitochondria are central to cellular calcium homeostasis, sequestering and releasing Ca²⁺ to shape the spatio-temporal dynamics of intracellular signals. The mitochondrial calcium uniporter (MCU) is the primary channel responsible for Ca²⁺ uptake into the mitochondrial matrix.

Doxycycline, along with minocycline, has been shown to inhibit the MCU.[1] This inhibition has significant downstream consequences:

-

Suppression of the Mitochondrial Permeability Transition (MPT): By limiting mitochondrial Ca²⁺ overload, doxycycline helps prevent the opening of the mitochondrial permeability transition pore (mPTP), a critical event in apoptotic and necrotic cell death.[1]

-

Cytoprotection: This inhibition of the MCU and subsequent MPT suppression confers a cytoprotective effect in models of ischemia/reperfusion injury.[1]

The precise mechanism of MCU inhibition by doxycycline is still under investigation but is a key aspect of its non-antibiotic therapeutic effects.

Figure 1. Doxycycline inhibits the mitochondrial calcium uniporter (MCU), reducing mitochondrial Ca²⁺ uptake and subsequent apoptosis.

Inhibition of Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc- and calcium-dependent endopeptidases crucial for extracellular matrix (ECM) remodeling.[2] Their dysregulation is implicated in various pathologies, including cancer metastasis, inflammation, and cardiovascular disease. Doxycycline, at sub-antimicrobial doses, is a well-established broad-spectrum inhibitor of MMPs.[2][3][4]

The primary mechanism of MMP inhibition by doxycycline is the chelation of the essential Zn²⁺ ion in the enzyme's active site.[3][4] Given that MMPs are also dependent on Ca²⁺ for their stability and function, doxycycline's interaction with these enzymes represents a significant, albeit indirect, modulation of a calcium-dependent pathway.[2] This inhibition can prevent the degradation of the ECM, which in turn affects cell migration, proliferation, and survival—processes that are themselves often regulated by calcium signaling.

Figure 2. Doxycycline inhibits Ca²⁺-dependent MMPs by chelating the catalytic Zn²⁺ ion, preventing ECM degradation.

Effects on Intracellular Calcium Homeostasis

Doxycycline's influence on cytosolic Ca²⁺ levels appears to be cell-type specific and often a secondary consequence of its primary effects.

-

In Cardiomyocytes: Doxycycline has been observed to increase the resting (diastolic) cytosolic Ca²⁺ concentration.[5][6][7] This is hypothesized to be a result of impaired mitochondrial function and reduced ATP production, which could compromise the activity of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.[5] The elevated diastolic Ca²⁺ can increase the propensity for arrhythmias.[5][6]

-

In Osteoclasts: In contrast to cardiomyocytes, doxycycline (at 10 µg/ml) does not alter the resting cytosolic Ca²⁺ concentration.[1][8] However, it does significantly reduce the Ca²⁺ influx stimulated by the addition of extracellular Ca²⁺.[1][8] This suggests an effect on plasma membrane Ca²⁺ channels or the cell's ability to respond to extracellular calcium cues.

These differing effects highlight the complexity of doxycycline's interaction with the cellular calcium machinery and underscore the importance of considering the specific cellular context.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of doxycycline on calcium-related pathways.

Table 1: Doxycycline's Effect on Intracellular and Mitochondrial Calcium

| Cell Type | Doxycycline Concentration | Effect | Reference |

| Rat Hepatocytes | 50 µM | Inhibited mitochondrial Ca²⁺ uptake and suppressed Ca²⁺-induced MPT. | [1][9] |

| Rat Hepatocytes | 50 µM | Decreased cell killing after chemical hypoxia from 87% to 42%. | [1][9] |

| Rat Hepatocytes | 50 µM | Decreased cell killing after ischemia/reperfusion from 79% to 49%. | [1][9] |

| Adult Rat Cardiomyocytes | 30 µg/mL (~67 µM) | Significantly increased baseline (diastolic) cytosolic Ca²⁺ concentration. | [10] |

| Adult Rat Cardiomyocytes | 30 µg/mL (~67 µM) | Increased incidence of irregular Ca²⁺ waves (arrhythmias). | [10] |

| Rat Osteoclasts | 10 µg/mL (~22.5 µM) | No change in steady-state cytosolic Ca²⁺ levels. | [1][8] |

| Rat Osteoclasts | 10 µg/mL (~22.5 µM) | Significantly decreased cytosolic Ca²⁺ response to extracellular CaCl₂. | [1][8] |

Table 2: Doxycycline's Inhibitory Effect on Matrix Metalloproteinases (MMPs)

| MMP Target | Doxycycline Concentration | Effect | Kinetic Parameter | Reference |

| MMP-8 (Collagenase 2) | 30 µM | 50-60% inhibition of activity against type II collagen. | Ki = 36 µM (Noncompetitive) | [11] |

| MMP-13 (Collagenase 3) | 30 µM | 50-60% inhibition of activity against type II collagen. | - | [11] |

| MMP-1 (Collagenase 1) | 50 µM | ~18% inhibition of activity against type II collagen. | - | [11] |

| MMP-9 (Gelatinase B) | 100 mg B.I.D. (in vivo) | 22% reduction in plasma activity after 12 hours. | - | [12] |

| MMP-2 (Gelatinase A) | 100 µg/mL (~225 µM) | Significantly decreased MMP-2 secretion from TSC2-null MEFs. | - | [13] |

| Breast Cancer Cells | - | Anti-proliferative effect. | IC₅₀ = 7.13 µM (MDA-MB-468) | [14] |

| Breast Cancer Cells | - | Anti-proliferative effect. | IC₅₀ = 11.39 µM (MCF-7) | [14] |

Experimental Protocols

Measurement of Intracellular Calcium using Fura-2 AM

This protocol is adapted from standard methods for measuring cytosolic Ca²⁺ concentrations in cultured cells treated with doxycycline.[1][15][16]

Objective: To quantify changes in intracellular Ca²⁺ in response to doxycycline treatment.

Materials:

-

Cultured cells of interest (e.g., cardiomyocytes, osteoclasts)

-

Doxycycline hyclate stock solution

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS) or other suitable physiological buffer

-

Dimethyl sulfoxide (DMSO)

-

Probenecid (optional, to prevent dye extrusion)

-

Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm)

Procedure:

-

Cell Preparation: Seed cells on glass coverslips or in clear-bottom, black-walled 96-well plates and grow to 80-90% confluency.

-

Doxycycline Treatment: Treat cells with the desired concentration of doxycycline for the specified duration in standard culture medium. Include a vehicle control (e.g., sterile water or DMSO).

-

Fura-2 AM Loading Solution: Prepare a fresh loading solution. First, dissolve Fura-2 AM in high-quality DMSO to create a 1 mM stock solution. For the final loading solution, dilute the Fura-2 AM stock to a final concentration of 1-5 µM in HBS. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.

-

Cell Loading:

-

Wash the cells once with HBS.

-

Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C in the dark. The optimal time and temperature should be determined empirically for each cell type.

-

-

De-esterification: Wash the cells twice with HBS to remove extracellular dye. Incubate the cells in HBS (with probenecid, if used) for at least 20-30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.

-

Imaging:

-

Mount the coverslip onto the microscope stage or place the 96-well plate into the plate reader.

-

Excite the cells alternately at 340 nm and 380 nm, and collect the emission fluorescence at ~510 nm.

-

Record a baseline fluorescence ratio (F340/F380) before adding any stimulants.

-

If studying stimulated Ca²⁺ release, add the agonist (e.g., CaCl₂, ATP) and record the change in the F340/F380 ratio over time.

-

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular Ca²⁺ concentration. This ratiometric measurement corrects for variations in dye loading, cell thickness, and photobleaching. The Grynkiewicz equation can be used to convert the ratio to an absolute Ca²⁺ concentration, although this requires calibration.

References

- 1. Regulation of cytoplasmic calcium concentration in tetracycline-treated osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ionbiosciences.com [ionbiosciences.com]

- 3. Minocycline and Doxycycline, but not Other Tetracycline-Derived Compounds, Protect Liver Cells from Chemical Hypoxia and Ischemia/Reperfusion Injury by Inhibition of the Mitochondrial Calcium Uniporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.viamedica.pl [journals.viamedica.pl]

- 5. Tetracyclines modulate cytosolic Ca2+ responses in the osteoclast associated with "Ca2+ receptor" activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological inhibition of the mitochondrial Ca2+ uniporter: relevance for pathophysiology and human therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Antibiotic Doxycycline Impairs Cardiac Mitochondrial and Contractile Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Minocycline and doxycycline, but not other tetracycline-derived compounds, protect liver cells from chemical hypoxia and ischemia/reperfusion injury by inhibition of the mitochondrial calcium uniporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Specificity of inhibition of matrix metalloproteinase activity by doxycycline: relationship to structure of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Doxycycline inhibits matrix metalloproteinase-2 secretion from TSC2-null mouse embryonic fibroblasts and lymphangioleiomyomatosis cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 16. moodle2.units.it [moodle2.units.it]

Doxycycline's Interaction with Calcium-Dependent Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxycycline, a tetracycline-class antibiotic, exhibits a range of non-antimicrobial properties, including the modulation of calcium-dependent enzyme activities. This technical guide provides an in-depth analysis of the mechanisms and consequences of doxycycline's interaction with key calcium-dependent enzymes, primarily focusing on Matrix Metalloproteinases (MMPs) and calpains. The document outlines the dual-inhibition mechanism involving cation chelation and direct protein interaction, presents quantitative data on inhibitory concentrations, and details relevant experimental protocols. Furthermore, it explores the downstream effects on signaling pathways, such as the NF-κB pathway, and provides standardized methodologies for investigating doxycycline's potential interactions with other calcium-dependent enzymes like calcineurin, protein kinase C (PKC), and phospholipase C (PLC).

Introduction: The Dual-Pronged Mechanism of Action

Doxycycline's modulatory effects on calcium-dependent enzymes stem from two primary mechanisms:

-

Cation Chelation: Doxycycline is a known chelator of divalent cations. Many enzymes, including MMPs, require a zinc ion (Zn²⁺) at their catalytic site and calcium ions (Ca²⁺) for structural stability. Doxycycline can directly interfere with enzyme function by chelating these essential cations, thereby inactivating the enzyme.[1]

-

Direct Protein Interaction: Beyond simple chelation, studies have shown that doxycycline can interact with the enzyme structure at sites distinct from the catalytic cleft. For instance, it can disrupt the conformation of the hemopexin-like domain in MMP-13 and the catalytic domain of MMP-8, suggesting a non-competitive mode of inhibition.[2] This dual mechanism makes doxycycline a broad-spectrum, albeit non-specific, inhibitor of these enzymes.

Quantitative Data: Doxycycline's Inhibitory Potency

The following tables summarize the quantitative data on doxycycline's inhibitory effects on various calcium-dependent enzymes, compiled from multiple in vitro studies.

Table 1: Inhibition of Matrix Metalloproteinases (MMPs) by Doxycycline

| Enzyme | Substrate | IC50 (µM) | Inhibition Constant (Ki) (µM) | Notes | Reference(s) |

| MMP-1 | Type II Collagen | > 50 (18% inhibition at 50 µM) | Not Determined | Relatively resistant to doxycycline inhibition. | [2] |

| Purified Enzyme | 280 | Not Determined | Inhibition required much greater doxycycline levels. | [3] | |

| MMP-2 | Gelatin | 15 | Not Determined | IC50 determined in cell-associated fraction. | [4] |

| Expression | ~14.6 (6.5 µg/mL) | Not Determined | Inhibition of MMP-2 expression in cultured human aortic SMCs. | [5] | |

| MMP-8 | Type II Collagen | ~30 (50-60% inhibition) | 36 | Non-competitive inhibition. | [2] |

| Purified Enzyme | 16-18 | Not Determined | Similar IC50 for PMN-derived and gingival crevicular fluid MMP-8. | [3] | |

| MMP-9 | Gelatin | 30-50 | Not Determined | Estimated from gingival tissue extracts. | [3] |

| Purified Enzyme | 608 | Not Determined | Found to be less potent compared to minocycline and tetracycline in this study. | [6] | |

| MMP-13 | Type II Collagen | ~30 (50-60% inhibition) | Not Determined | Inhibition observed at concentrations achievable in serum after oral dosing. | [2] |

Table 2: Inhibition of Other Calcium-Dependent Enzymes by Doxycycline

| Enzyme | Substrate/Assay | IC50 (µM) | Notes | Reference(s) |

| Calpain 2 (murine) | PLFAER fluorogenic substrate | 72 | Inhibition was not significantly affected by increasing calcium concentration from 1 mM to 10 mM. | [7] |

| Phospholipase A2 | [¹⁴C]oleic acid labeled E. coli | 98 (47 µg/mL) | Inhibition was not reversed by the addition of excess calcium. |

Table 3: Effects of Doxycycline on MMP Expression

| Target | Cell Type | Doxycycline Concentration | Effect | Reference(s) |

| MMP-2 mRNA | Human Aortic Smooth Muscle Cells | 5 µg/mL | Decreased mRNA half-life from 49 hours to 28 hours. | [5] |

| MMP-2 Secretion | Human Aortic Aneurysm Tissue | 5 µg/mL | Reduced active MMP-2 by 50% and latent MMP-2 by 30%. | [5] |

| MMP-2 Secretion | LAM-derived cells | 10, 100 µg/mL | Decreased levels of active MMP-2. | [8] |

| MMP-9 Expression | LPS-induced PC3 cells | 5 µg/mL | Significantly down-regulated expression. | [9] |

| MMP-8 Expression | LPS-induced PC3 cells | 5 µg/mL | Significantly down-regulated expression. | [9] |

Downstream Signaling Pathways: The NF-κB Connection

Doxycycline's influence extends beyond direct enzyme inhibition to the modulation of intracellular signaling pathways that regulate the expression of calcium-dependent enzymes. A key example is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression, including several MMPs.

In inflammatory conditions, stimuli like lipopolysaccharide (LPS) can activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation. This releases the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus and initiate the transcription of target genes, including MMP-8 and MMP-9. Studies have shown that doxycycline can down-regulate the expression of NF-κB/p65 and IKK-β, and reduce the phosphorylation of IκBα in LPS-stimulated cells.[9] This inhibition of the NF-κB signaling pathway provides an upstream mechanism for doxycycline's ability to suppress MMP expression.

Caption: Doxycycline inhibits the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of doxycycline with calcium-dependent enzymes.

Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol is used to detect the gelatinolytic activity of MMP-2 and MMP-9 in samples such as conditioned cell culture media.[10]

Materials:

-

Sample Preparation: Conditioned media from cell culture.

-

SDS-PAGE: 10% polyacrylamide gel containing 0.1% (1 mg/mL) gelatin.

-

Sample Buffer (2x, non-reducing): 4% SDS, 20% glycerol, 0.01% bromophenol blue, 125 mM Tris-HCl, pH 6.8.

-

Running Buffer: Standard Tris-Glycine-SDS buffer.

-

Washing Buffer: 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5, 5 mM CaCl₂, 1 µM ZnCl₂.

-

Incubation Buffer: 1% Triton X-100 in 50 mM Tris-HCl, pH 7.5, 5 mM CaCl₂, 1 µM ZnCl₂.

-

Staining Solution: 0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid.

-

Destaining Solution: 40% methanol, 10% acetic acid.

Procedure:

-

Sample Preparation: Collect conditioned media and centrifuge to remove cell debris. Determine protein concentration. Mix samples with an equal volume of 2x non-reducing sample buffer. Do not boil the samples.

-

Electrophoresis: Load 20-40 µg of protein per lane into the gelatin-containing polyacrylamide gel. Run the gel at 120V at 4°C until the dye front reaches the bottom.

-

Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in Washing Buffer with gentle agitation at room temperature to remove SDS and allow enzymes to renature.

-

Incubation: Incubate the gel in Incubation Buffer for 18-24 hours at 37°C. For doxycycline inhibition studies, the desired concentration of doxycycline is added to the incubation buffer.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue solution for 1 hour, followed by destaining until clear bands of gelatin degradation appear against a blue background.

-

Analysis: The clear bands represent areas of gelatinase activity. The molecular weights of pro-MMP-9 (92 kDa), active MMP-9 (82 kDa), pro-MMP-2 (72 kDa), and active MMP-2 (62 kDa) can be determined by comparison to protein standards.

Caption: Workflow for Gelatin Zymography.

Western Blotting for NF-κB Pathway Proteins

This protocol details the detection of key proteins in the NF-κB pathway (p65, p-IκBα, IKKβ) by Western blot to assess the effect of doxycycline.[9]

Materials:

-

Cell Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

Protein Assay: BCA or Bradford assay.

-

SDS-PAGE: 10-12% polyacrylamide gels.

-

Transfer System: PVDF or nitrocellulose membranes.

-

Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies: Rabbit or mouse antibodies specific for NF-κB/p65, phospho-IκBα, IKKβ, and a loading control (e.g., β-actin).

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Cell Treatment and Lysis: Culture cells (e.g., PC3) and treat with LPS (0.5 µg/mL) with or without doxycycline (5 µg/mL) for 24 hours. Lyse cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Load 30-50 µg of protein per lane and separate on a polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities and normalize to the loading control.

Calcium Influx Assay

This general protocol is for measuring changes in intracellular calcium concentration, for example, in response to the activation of Protease-Activated Receptor 1 (PAR1), which can be inhibited by doxycycline.

Materials:

-

Cells: HEK-293 cells stably expressing PAR1, or other relevant cell lines.

-

Calcium Indicator Dye: Fura-2 AM or Indo-1 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

-

Agonist: Thrombin or SFLLRN peptide to activate PAR1.

-

Inhibitor: Doxycycline.

-

Instrumentation: Fluorescence plate reader or flow cytometer capable of ratiometric calcium measurement.

Procedure:

-

Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate and culture to confluency.

-

Dye Loading: Wash cells with Assay Buffer and then incubate with the calcium indicator dye (e.g., 5 µM Fura-2 AM) in the dark at 37°C for 45-60 minutes.

-

Washing: Gently wash the cells twice with Assay Buffer to remove extracellular dye.

-

Inhibitor Incubation: Add doxycycline at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Signal Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading.

-

Agonist Addition: Inject the agonist (e.g., thrombin) into the wells and immediately begin recording the fluorescence intensity over time. For Fura-2, record emissions at 510 nm with excitation alternating between 340 nm and 380 nm.

-

Data Analysis: Calculate the ratio of fluorescence intensities (e.g., 340/380 for Fura-2). The change in this ratio over time reflects the change in intracellular calcium concentration.

Investigating Other Calcium-Dependent Enzymes

While the interaction of doxycycline with MMPs and calpains is relatively well-documented, its effects on other calcium-dependent enzymes are less characterized. Below are general protocols for assessing doxycycline's potential inhibitory activity against calcineurin, PKC, and PLC.

Calcineurin Activity Assay

Calcineurin (Protein Phosphatase 2B) is a Ca²⁺/calmodulin-dependent serine/threonine protein phosphatase.

Principle: A colorimetric assay using a specific phosphopeptide substrate (e.g., RII phosphopeptide). The amount of free phosphate released by calcineurin activity is measured using a malachite green-based reagent.[11]

General Protocol:

-

Prepare a reaction mixture containing assay buffer, calmodulin, and purified calcineurin.

-

Add various concentrations of doxycycline to the test wells.

-

Initiate the reaction by adding the RII phosphopeptide substrate.

-

Incubate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction and measure the released phosphate by adding the malachite green reagent and reading the absorbance at ~620 nm.

-

Compare the activity in doxycycline-treated wells to untreated controls to determine the extent of inhibition.

Protein Kinase C (PKC) Activity Assay

PKC is a family of serine/threonine kinases activated by Ca²⁺ and diacylglycerol.

Principle: An ELISA-based or radioactive assay that measures the phosphorylation of a specific PKC substrate peptide.[12][13]

General Protocol (ELISA-based):

-

Use a microplate pre-coated with a specific PKC substrate peptide.

-

Add a reaction mixture containing purified PKC, ATP, and the required cofactors (Ca²⁺, diacylglycerol, phosphatidylserine) to the wells.

-

Add various concentrations of doxycycline to the test wells.

-

Incubate to allow for phosphorylation.

-

Detect the phosphorylated substrate using a phospho-specific primary antibody followed by an HRP-conjugated secondary antibody.

-

Add a chromogenic substrate (e.g., TMB) and measure the absorbance to quantify PKC activity.

Phospholipase C (PLC) Activity Assay

PLC enzymes hydrolyze phospholipids, a key step in many signal transduction pathways.

Principle: A colorimetric or fluorometric assay using a synthetic substrate (e.g., p-nitrophenylphosphorylcholine, p-NPPC) that releases a detectable product upon cleavage by PLC.[14]

General Protocol (Colorimetric):

-

Prepare a reaction mixture containing assay buffer and purified PLC.

-

Add various concentrations of doxycycline to the test wells.

-

Initiate the reaction by adding the p-NPPC substrate.

-

Incubate at 37°C, monitoring the increase in absorbance at 405 nm over time, which corresponds to the release of p-nitrophenol.

-

Calculate the reaction rate and compare the rates in the presence and absence of doxycycline to determine inhibition.

Caption: Logical workflow for assessing doxycycline's effect.

Conclusion

Doxycycline's interaction with calcium-dependent enzymes is multifaceted, involving both cation chelation and direct effects on enzyme conformation and expression. Its inhibitory action on MMPs and calpains is well-supported by quantitative data and has significant implications for its therapeutic use in conditions characterized by excessive enzymatic degradation of the extracellular matrix. While its direct effects on other key calcium-dependent enzymes like calcineurin, PKC, and PLC are not yet thoroughly elucidated, the methodologies outlined in this guide provide a framework for future investigations. A comprehensive understanding of these interactions is crucial for drug development professionals seeking to leverage the non-antimicrobial properties of doxycycline for novel therapeutic applications.

References

- 1. Calcineurin Phosphatase Activity Assay Kit (Colorimetric) (ab139461) | Abcam [abcam.com]

- 2. Specificity of inhibition of matrix metalloproteinase activity by doxycycline: relationship to structure of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Doxycycline inhibits neutrophil (PMN)-type matrix metalloproteinases in human adult periodontitis gingiva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Doxycycline Indirectly Inhibits Proteolytic Activation of Tryptic Kallikrein-Related Peptidases and Activation of Cathelicidin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of inhibition of matrix metalloproteinase-2 expression by doxycycline in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. farmaciajournal.com [farmaciajournal.com]

- 8. Doxycycline inhibits matrix metalloproteinase-2 secretion from TSC2-null mouse embryonic fibroblasts and lymphangioleiomyomatosis cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.viamedica.pl [journals.viamedica.pl]

- 10. docs.abcam.com [docs.abcam.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]

- 14. merckmillipore.com [merckmillipore.com]

Doxycycline as a Matrix Metalloproteinase (MMP) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxycycline, a tetracycline antibiotic, has been extensively studied for its non-antimicrobial properties, most notably its ability to inhibit matrix metalloproteinases (MMPs). At subantimicrobial doses, doxycycline can modulate host responses by downregulating the activity of these zinc-dependent endopeptidases that are crucial in extracellular matrix degradation. This inhibitory action has significant therapeutic implications in a variety of pathological conditions characterized by excessive MMP activity, including periodontal disease, inflammatory conditions, and cancer. This technical guide provides an in-depth overview of the core mechanisms of doxycycline's MMP inhibitory action, quantitative data on its efficacy, detailed experimental protocols for its study, and a review of the signaling pathways involved.

Mechanism of Action

Doxycycline's primary mechanism as an MMP inhibitor is independent of its antibiotic activity.[1] It functions through the chelation of the catalytic Zn²⁺ ion within the active site of the MMP molecule.[1] This action prevents the enzyme from binding to and degrading its extracellular matrix substrates. Beyond direct inhibition, doxycycline can also downregulate the expression of various MMPs and interfere with signaling pathways that lead to their activation.[2][3]

Quantitative Data on MMP Inhibition

The inhibitory potency of doxycycline varies among different MMPs. The following tables summarize the available quantitative data from in vitro and clinical studies.

Table 1: In Vitro Inhibitory Potency of Doxycycline against Various MMPs

| MMP Target | IC50 (μM) | Experimental Context | Reference |

| MMP-1 (Collagenase-1) | 280 | Purified human gingival fibroblast collagenase | [4] |

| MMP-8 (Collagenase-2) | 16-18 | From polymorphonuclear leukocytes (PMNs) and gingival crevicular fluid | [4] |

| 36 (Ki) | Recombinant human MMP-8 (noncompetitive inhibition) | [5] | |

| MMP-9 (Gelatinase-B) | 30-50 | Gingival tissue gelatinolytic activity | [4] |

| 608 | From U-937 cell culture medium (for comparison with Minocycline) | [6] | |

| MMP-13 (Collagenase-3) | 50-60% inhibition at 30 μM | Activity against type II collagen | [5] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Clinical Efficacy of Subantimicrobial Dose Doxycycline (SDD) in Periodontitis

| Study Parameter | Treatment Group | Baseline Level (mean ± SD) | Post-treatment Level (mean ± SD) | % Reduction | Reference |

| GCF MMP-8 (ng/mL) | SRP + SDD (20mg bid, 120d) | 407.13 ± 114.45 | 63.77 ± 53.33 | 84.3% | [7] |

| SRP + Placebo | 378.71 ± 189.39 | 229.13 ± 168.09 | 39.5% | [7] | |

| GCF MMP-8 | SRP + LDD (20mg bid, 3mo) | Not specified | Significantly lower than placebo at 6 months | Not specified | [3] |

| GCF MMP-9 | SRP + SDD (3mo) | Not specified | Significant decrease from baseline | Not specified | [8] |

| SRP + Placebo | Not specified | Significant decrease from baseline | Not specified | [8] |

GCF: Gingival Crevicular Fluid. SRP: Scaling and Root Planing. SDD: Subantimicrobial Dose Doxycycline. LDD: Low-Dose Doxycycline. bid: twice a day.

Signaling Pathways Modulated by Doxycycline

Doxycycline's influence on MMPs extends to the modulation of key signaling pathways that regulate MMP gene expression and activation.

NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) is a critical transcription factor in inflammatory responses and cancer, promoting the expression of MMPs.[1] Doxycycline has been shown to inhibit the NF-κB signaling pathway.[1][2] In LPS-induced PC3 prostate cancer cells, doxycycline treatment was associated with the downregulation of NF-κB/p65 and IKK-β expression, and a reduction in the phosphorylation of IκB-α.[1]

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) signaling pathways, including JNK, ERK, and p38, are also implicated in the regulation of MMP expression. Doxycycline has been demonstrated to inhibit TGF-β1-induced MMP-9 production by blocking the activation of Smad, as well as the JNK, ERK, and p38 MAPK pathways in human corneal epithelial cells.[9][10]

Experimental Protocols

Gelatin Zymography for MMP-2 and MMP-9 Activity

Gelatin zymography is a widely used technique to detect the activity of gelatinases like MMP-2 and MMP-9.[9][11][12]

Materials:

-

Sample Preparation: Conditioned cell culture media or tissue extracts.

-

Gel Electrophoresis: SDS-polyacrylamide gels co-polymerized with gelatin (e.g., 1 mg/mL).

-

Buffers:

-

Non-reducing sample buffer.

-

Washing buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl₂, 1% Triton X-100).

-

-

Staining/Destaining: Coomassie Brilliant Blue R-250 staining solution and a destaining solution (e.g., methanol:acetic acid:water).

Procedure:

-

Sample Preparation: Collect and clarify conditioned media or prepare tissue lysates. Determine protein concentration.

-

Electrophoresis: Mix samples with non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel. Run the gel under non-reducing conditions.

-

Renaturation: After electrophoresis, wash the gel with washing buffer to remove SDS and allow the MMPs to renature.

-

Incubation: Incubate the gel in the incubation buffer at 37°C for a period sufficient for gelatin degradation (e.g., 24 hours).

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.

-

Analysis: Areas of gelatinase activity will appear as clear bands against a blue background. The molecular weight can be used to distinguish between pro- and active forms of MMP-2 and MMP-9.

Western Blotting for MMP Quantification

Western blotting is used to detect and quantify the amount of a specific MMP protein in a sample.[1][13][14]

Materials:

-

Sample Preparation: Cell lysates or tissue homogenates.

-

Gel Electrophoresis: SDS-polyacrylamide gels.

-

Protein Transfer: PVDF or nitrocellulose membrane.

-

Antibodies: Primary antibody specific to the MMP of interest and a conjugated secondary antibody.

-

Detection: Chemiluminescent or fluorescent detection reagents.

Procedure:

-

Sample Preparation and Protein Quantification: Prepare protein lysates from cells or tissues and determine the protein concentration.

-

Gel Electrophoresis: Separate proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody against the target MMP, followed by incubation with a secondary antibody.

-

Detection: Detect the protein bands using an appropriate detection system.

-

Analysis: Quantify the band intensity relative to a loading control.

Enzyme-Linked Immunosorbent Assay (ELISA) for MMP Quantification

ELISA is a highly sensitive method for quantifying the concentration of a specific MMP in biological fluids.[5][7][15]

Materials:

-

ELISA plate pre-coated with a capture antibody for the target MMP.

-

Samples (e.g., serum, plasma, cell culture supernatants), standards, and controls.

-

Detection antibody conjugated to an enzyme (e.g., HRP).

-

Substrate solution.

-

Stop solution.

-

Wash buffer.

Procedure:

-

Sample/Standard Addition: Add samples and standards to the wells of the pre-coated plate and incubate.

-

Washing: Wash the plate to remove unbound substances.

-

Detection Antibody Addition: Add the enzyme-conjugated detection antibody and incubate.

-

Washing: Wash the plate again.

-

Substrate Addition: Add the substrate solution and incubate to allow for color development.

-

Stop Reaction: Add the stop solution.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculation: Calculate the MMP concentration in the samples based on the standard curve.

Fluorogenic MMP Activity Assay

This assay measures the enzymatic activity of MMPs using a quenched fluorescent substrate.[2][16][17]

Materials:

-

Fluorogenic MMP substrate (FRET peptide).

-

Purified MMP enzyme or biological sample containing MMPs.

-

Assay buffer.

-

96-well black microplate.

-

Fluorescence microplate reader.

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, the sample or purified MMP, and any potential inhibitors (like doxycycline).

-

Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths. Readings can be taken kinetically over time or as an endpoint measurement after a specific incubation period.

-

Data Analysis: The increase in fluorescence is proportional to the MMP activity. For inhibitor studies, the percentage of inhibition can be calculated relative to the uninhibited control.

Conclusion

Doxycycline's role as an MMP inhibitor is well-established, with a clear mechanism of action and demonstrated efficacy in both preclinical and clinical settings. Its ability to not only directly inhibit MMP activity but also to modulate the signaling pathways that control MMP expression makes it a compound of significant interest for therapeutic development in a range of diseases. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced effects of doxycycline and other potential MMP inhibitors. As our understanding of the complex roles of MMPs in health and disease continues to grow, the therapeutic potential of MMP inhibitors like doxycycline will undoubtedly remain a key area of research.

References

- 1. journals.viamedica.pl [journals.viamedica.pl]

- 2. MMP Activity Assay Kit (Fluorometric - Green) (ab112146) | Abcam [abcam.com]

- 3. The effect of adjunctive low-dose doxycycline therapy on clinical parameters and gingival crevicular fluid matrix metalloproteinase-8 levels in chronic periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. raybiotech.com [raybiotech.com]

- 6. benchchem.com [benchchem.com]

- 7. Doxycycline-Induced Changes in Circulating MMP or TIMP2 Levels Are Not Associated with Skeletal-Related Event-Free or Overall Survival in Patients with Bone Metastases from Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adjunctive Effects of a Sub-Antimicrobial Dose of Doxycycline on Clinical Parameters and Potential Biomarkers of Periodontal Tissue Catabolism | MDPI [mdpi.com]

- 9. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. docs.abcam.com [docs.abcam.com]

- 12. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bio-rad.com [bio-rad.com]

- 14. Western blot protocol | Abcam [abcam.com]

- 15. Human MMP8 ELISA Kit (EHMMP8) - Invitrogen [thermofisher.com]

- 16. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Doxycycline's Dual Role in Bone Homeostasis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the multifaceted effects of doxycycline on bone mineralization and resorption. Doxycycline, a broad-spectrum antibiotic of the tetracycline class, has demonstrated significant non-antimicrobial properties that modulate bone cell activity, positioning it as a molecule of interest for therapeutic applications in bone-related disorders.[1][2][3] This document synthesizes quantitative data from key studies, details experimental methodologies, and visually represents the core signaling pathways influenced by doxycycline.

Quantitative Effects of Doxycycline on Bone Metabolism

Doxycycline exerts a dose-dependent influence on both bone-forming osteoblasts and bone-resorbing osteoclasts. The following tables summarize the key quantitative findings from various in vitro and in vivo studies.

Table 1: Effects of Doxycycline on Osteoblasts

| Parameter | Doxycycline Concentration/Dose | Model System | Key Findings | Reference |

| Cell Proliferation | 1 µg/mL | Human bone marrow osteoblastic cells | Significant increase in proliferation without altering phenotype or functional activity. | [4] |

| Cell Viability | 0.5 mg/mL | Osteoblastic cells (in vitro) | 84% cell viability compared to control. | [5] |

| Alkaline Phosphatase (ALP) Activity | 0.5 mg/mL | Osteoblastic cells (in vitro) | ~56% higher than control and minocycline groups; ~178% higher than chlorhexidine group. | [5] |

| Osteoblast Number | 10 and 25 mg·kg⁻¹ | Rat model (alveolar bone repair) | Day 7: 190% and 220% increase, respectively, compared to control. Day 14: 130% increase for both doses compared to control. | [6] |

| Wnt-10b-immunopositive cells | 10 and 25 mg·kg⁻¹ | Rat model (alveolar bone repair) | Day 7: 130% increase. Day 14: 150% increase compared to control. | [6][7] |

| Dickkopf (Dkk)-1 immunostaining | 10 and 25 mg·kg⁻¹ | Rat model (alveolar bone repair) | Day 7: 63% and 46% decrease, respectively. Day 14: 69% and 42% decrease, respectively, compared to control. | [6][7] |

Table 2: Effects of Doxycycline on Osteoclasts and Bone Resorption

| Parameter | Doxycycline Concentration/Dose | Model System | Key Findings | Reference |

| Osteoclast Number | 10 and 25 mg·kg⁻¹ | Rat model (alveolar bone repair) | Significant dose-dependent decrease on day 7 and 14 post-surgery compared to control. | [6] |

| Osteoclast Recruitment | 0.5 mg/mL in drinking water | Rat model (surgically induced) | Delay of initial surface colonization by 2 days; smaller number of osteoclasts compared to control. | [8] |

| RANKL-induced Osteoclastogenesis | In vitro | RAW264.7 murine monocytic cells | Inhibited in a dose-dependent manner. | [1] |

| TRAP and Cathepsin K mRNA expression | In vitro | RAW264.7 murine monocytic cells | Down-modulated. | [1][2] |

| MMP-9 Enzyme Activity | In vitro and in vivo (mouse calvaria) | RAW264.7 cells and mouse model | Down-regulated without affecting protein expression. | [1][2] |

| Alveolar Bone Height (ABH) Loss | 20 mg twice daily (SDD) | Post-menopausal osteopenic women | 29% lower odds of progressive loss in women >5 years post-menopausal; 36% lower among protocol-adherent subjects. | [9] |

| Serum Bone Resorption Markers (ICTP, CTX) | 20 mg twice daily (SDD) | Post-menopausal osteopenic women | No statistically significant overall effect, but significant reductions in certain subgroups. | [10][11] |

Core Signaling Pathways Modulated by Doxycycline

Doxycycline's impact on bone metabolism is mediated through its interaction with several key signaling pathways.

Inhibition of Matrix Metalloproteinases (MMPs)

A primary mechanism of doxycycline is the inhibition of MMPs, a family of enzymes responsible for the degradation of extracellular matrix components, including collagen in bone.[12] By inhibiting MMPs such as MMP-9 and MMP-13, doxycycline can attenuate bone resorption and protect the organic matrix of bone.[1][2][13]

Figure 1: Doxycycline's inhibitory effect on MMPs, reducing bone resorption.

Modulation of the RANKL/RANK/OPG Pathway

The RANKL/RANK/OPG signaling axis is a critical regulator of osteoclast differentiation and activation.[14][15] Doxycycline has been shown to interfere with this pathway, thereby suppressing osteoclastogenesis.[1][2] It can inhibit RANKL-induced osteoclast formation, in part through the inhibition of MMP-9 activity, which is involved in the later stages of osteoclast differentiation.[1][2]

Figure 2: Doxycycline's modulation of the RANKL/RANK pathway via MMP-9 inhibition.

Stimulation of the Wnt Signaling Pathway

The Wnt signaling pathway plays a crucial role in bone formation by promoting the differentiation and function of osteoblasts.[6] Doxycycline has been found to stimulate this pathway, leading to increased bone repair. It achieves this by increasing the expression of Wnt-10b, a key ligand in this pathway, and decreasing the expression of Dickkopf (Dkk)-1, an inhibitor of the Wnt pathway.[6][7]

Figure 3: Doxycycline's positive regulation of the Wnt signaling pathway.

Detailed Experimental Protocols

The following sections outline the methodologies employed in key studies investigating the effects of doxycycline on bone metabolism.

In Vitro Osteoblast Studies

-

Cell Culture: Human bone marrow osteoblastic cells are cultured in conditions that promote osteoblastic differentiation.[4] Doxycycline is added to the culture medium at various concentrations (e.g., 1-25 µg/ml).[4]

-

Proliferation Assays: Cell proliferation is assessed at multiple time points using methods such as the Trypan blue exclusion assay or MTT assay.[5]

-

Differentiation and Function Assays: Osteoblastic differentiation is evaluated by measuring alkaline phosphatase (ALP) activity.[5] The formation of a mineralized matrix can also be assessed.[4]

Figure 4: General experimental workflow for in vitro osteoblast studies.

In Vitro Osteoclastogenesis Studies

-

Cell Culture: Murine monocytic RAW264.7 cells are stimulated with receptor activator of nuclear factor kappa B ligand (RANKL) to induce osteoclastogenesis, in the presence or absence of doxycycline.[1]

-

Osteoclast Identification: Osteoclast formation is identified by staining for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts, and counting multinucleated cells.[1]

-

Gene Expression Analysis: The mRNA expression of functional osteoclast markers, such as TRAP and cathepsin K, is quantified using real-time PCR.[1][2]

-

MMP Activity Assay: Gelatin zymography and Western blot analyses are used to assess the enzymatic activity and protein expression of MMP-9.[1][2]

In Vivo Animal Studies

-

Animal Models: Common models include rats with surgically induced osteoclast recruitment or alveolar bone defects following tooth extraction.[6][8] Ovariectomized (OVX) rats are used to model post-menopausal osteoporosis.[16]

-

Doxycycline Administration: Doxycycline is administered systemically, for example, by adding it to the drinking water or via oral gavage at specific doses (e.g., 10 or 25 mg·kg⁻¹).[6][8]

-

Histological and Histomorphometric Analysis: Bone tissue is harvested at specific time points, sectioned, and stained (e.g., with Hematoxylin-Eosin or Picrosirius red) for histological examination.[6] Histomorphometry is used to quantify cell numbers (osteoblasts, osteoclasts) and collagen fiber content.[6]

-

Immunohistochemistry: The expression of specific proteins, such as Wnt-10b and Dkk-1, is visualized and quantified using immunohistochemical staining.[6][7]

Conclusion

The evidence presented in this technical guide underscores the significant and complex effects of doxycycline on bone mineralization and resorption. Its ability to inhibit osteoclast activity and bone resorption, primarily through the inhibition of MMPs and modulation of the RANKL pathway, combined with its capacity to promote osteoblast function and bone formation via the Wnt signaling pathway, highlights its therapeutic potential. The quantitative data and detailed methodologies provided herein offer a solid foundation for researchers and drug development professionals to further explore and harness the non-antimicrobial properties of doxycycline for the treatment of a range of bone disorders. Further investigation into the long-term effects and optimal dosing strategies is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. Inhibition of matrix metalloproteinase-9 activity by Doxycycline ameliorates RANK ligand-induced osteoclast differentiation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of matrix metalloproteinase-9 activity by doxycycline ameliorates RANK ligand-induced osteoclast differentiation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Doxycycline - Wikipedia [en.wikipedia.org]

- 4. Effect of therapeutic levels of doxycycline and minocycline in the proliferation and differentiation of human bone marrow osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of doxycycline hyclate, chlorhexidine gluconate, and minocycline hydrochloride on osteoblastic proliferation and differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Doxycycline induces bone repair and changes in Wnt signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Doxycycline induces bone repair and changes in Wnt signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of doxycycline on surgically induced osteoclast recruitment in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Subantimicrobial dose doxycycline effects on alveolar bone loss in post-menopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Doxycycline Effects on Serum Bone Biomarkers in Post-menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Doxycycline effects on serum bone biomarkers in post-menopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The anti-neoplastic effect of doxycycline in osteosarcoma as a metalloproteinase (MMP) inhibitor: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Doxycycline-mediated inhibition of matrix metalloproteinases improves healing after rotator cuff repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. RANKL-RANK signaling in osteoclastogenesis and bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Critical signaling pathways in osteoclast differentiation and bone resorption: mechanisms and therapeutic implications for periprosthetic osteolysis [frontiersin.org]

- 16. Tetracyclines and bone: unclear actions with potentially lasting effects - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of the Pharmacokinetics of Doxycycline Salts: Hyclate vs. Calcium

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Doxycycline, a broad-spectrum tetracycline antibiotic, is formulated with various salt forms to enhance its stability and facilitate administration. Among the most common are the hyclate and calcium salts. While both deliver the same active doxycycline moiety, their physicochemical properties raise questions regarding their comparative pharmacokinetics and bioequivalence. This technical guide provides a detailed examination of the pharmacokinetic profiles of doxycycline hyclate and doxycycline calcium, summarizing available data, outlining relevant experimental protocols, and presenting logical workflows for their evaluation. Analysis of available data indicates that while distinct formulations exist to address solubility and administration needs, the systemic pharmacokinetic profile of doxycycline, once absorbed, is considered equivalent regardless of the salt form administered.

Introduction to Doxycycline and its Salt Forms

Doxycycline is a semisynthetic, second-generation tetracycline that functions as a bacteriostatic agent by inhibiting protein synthesis.[] It achieves this by reversibly binding to the 30S ribosomal subunit in bacteria, which prevents the association of aminoacyl-tRNA with the mRNA-ribosome complex, thereby halting the elongation of peptide chains.[2][3][4]

To improve its pharmaceutical properties, doxycycline is prepared in several salt forms, including:

-

Doxycycline Hyclate: A hydrochloride salt that is highly soluble in water.[5][6] It is commonly used in oral capsules and tablets and for intravenous formulations.

-

Doxycycline Calcium: Formulated as a calcium salt, typically for oral suspension (e.g., Vibramycin® Calcium oral suspension).[6][7] This formulation is often used in pediatric or geriatric populations where a liquid dosage form is preferable.

-

Doxycycline Monohydrate: The free base form, which is only very slightly soluble in water and may be associated with a lower incidence of esophageal irritation compared to the more acidic hyclate form.[5][7]

This guide will focus on the comparative pharmacokinetics of the hyclate and calcium salt forms.

Pharmacokinetic Profiles

The systemic exposure to the active doxycycline moiety is the critical determinant of its efficacy. Based on prescribing information and bioequivalence studies, the pharmacokinetic parameters of doxycycline are considered to be equivalent following the administration of either the hyclate or calcium salt forms.[6][8]

Absorption

Doxycycline is almost completely absorbed from the upper gastrointestinal tract after oral administration.[2][6] Unlike older tetracyclines, the absorption of doxycycline is not significantly impaired by the simultaneous ingestion of food or milk.[9][10] However, absorption can be reduced by co-administration of antacids or supplements containing divalent or trivalent cations (e.g., calcium, magnesium, aluminum, iron) due to the formation of insoluble chelate complexes.[10][11]

Distribution, Metabolism, and Excretion

Once absorbed, doxycycline exhibits a high degree of lipid solubility, allowing for wide distribution into body tissues and fluids.[12] It is approximately 80-90% bound to plasma proteins.[2][12] The drug undergoes minimal metabolism and is primarily concentrated in the liver, being excreted in a biologically active form in the bile, urine, and feces.[2] A significant portion of doxycycline is eliminated via non-renal routes, which is why its serum half-life is not significantly altered in patients with severe renal impairment.[2][5]

The following table summarizes the key pharmacokinetic parameters for doxycycline following oral administration, which are applicable to both hyclate and calcium salt formulations based on FDA-approved product labels.[2][5][6][10]

| Parameter | Value | Condition |

| Bioavailability (F) | Virtually 100% | Oral Administration[2] |

| Peak Plasma Conc. (Cmax) | 2.6 mcg/mL | Single 200 mg oral dose[5][6] |

| Time to Peak (Tmax) | ~2 hours | Single 200 mg oral dose[5][6] |

| Plasma Protein Binding | 80 - 90% | In vivo[2] |

| Volume of Distribution (Vd) | 0.7 L/kg | -[10] |

| Elimination Half-life (t½) | 18 - 22 hours | Normal Renal Function[2][6] |

| Primary Excretion Routes | Renal and Fecal | ~40% excreted unchanged in urine over 72 hrs[2][5] |

Experimental Protocols for Pharmacokinetic Evaluation

Evaluating the bioequivalence and pharmacokinetic profile of different drug formulations is a critical step in drug development. Below are detailed methodologies for key experiments.

In Vivo Bioequivalence Study Protocol

A standard protocol to compare the pharmacokinetic profiles of doxycycline calcium and doxycycline hyclate involves a randomized, crossover study design in healthy volunteers.

-

Study Design: An open-label, randomized, two-period, two-sequence, single-dose crossover study is typically employed.[13][14] A sufficient washout period of at least 16 days (more than 10 times the half-life) should separate the two treatment periods.[13][15]

-

Subject Population: A cohort of healthy adult male and/or female volunteers. Subjects are typically required to fast overnight before drug administration.[14]

-

Drug Administration: Subjects receive a single oral dose of the test product (e.g., doxycycline calcium suspension) and the reference product (e.g., doxycycline hyclate capsules) in randomized order.[14]

-

Blood Sampling: Serial blood samples are collected in heparinized tubes at predefined time points, for instance: pre-dose (0 hour) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.[13][15]

-

Sample Processing: Plasma is separated by centrifugation and stored frozen at -30°C or below until analysis.[16]

-

Bioanalytical Method: Doxycycline concentrations in plasma are quantified using a validated high-performance liquid chromatography (HPLC) with UV detection or a more sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[13][14][17]

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC₀₋t, AUC₀₋inf, and t½ from the plasma concentration-time data for each subject.[14][18]

-

Statistical Analysis: The parameters AUC and Cmax are log-transformed, and an analysis of variance (ANOVA) is performed.[13] Bioequivalence is established if the 90% confidence intervals for the geometric mean ratio (Test/Reference) of Cmax and AUC fall within the standard acceptance range of 80-125%.[14][15]

In Vitro Dissolution Testing Protocol

Dissolution testing is a critical in vitro tool used to predict in vivo performance and ensure batch-to-batch quality.

-

Media: Comparative dissolution profiles are generated in multiple media to simulate the pH conditions of the gastrointestinal tract. Standard media include:

-

Test Conditions:

-

Volume: 900 mL of dissolution medium.

-

Temperature: 37.0 ± 0.5 °C.

-

Paddle Speed: 50 or 75 rpm.[19]

-

-

Sampling: Aliquots are withdrawn at specified time points (e.g., 10, 15, 20, 30, 45, 60 minutes), filtered, and analyzed for doxycycline concentration using a validated UV-Vis spectrophotometric or HPLC method.[7]

-

Data Analysis: Dissolution profiles of the test and reference products are compared using a similarity factor (f2). Profiles are considered similar if the f2 value is between 50 and 100.[7]

Visualized Workflows and Mechanisms

Doxycycline Mechanism of Action